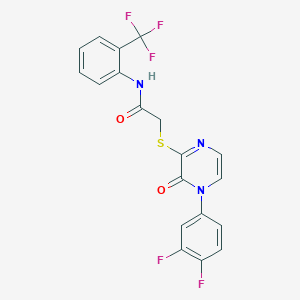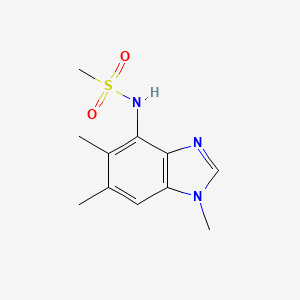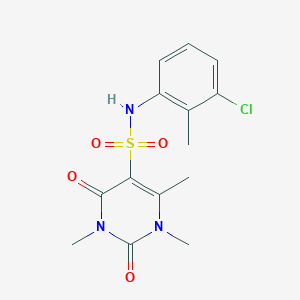
2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H12F5N3O2S and its molecular weight is 441.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
Compounds with structures related to "2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide" often undergo synthesis and characterization to explore their chemical behavior and structural properties. For example, studies on similar heterocyclic acetamides, like 2-Phenyl-N-(pyrazin-2-yl)acetamide, have been conducted to understand their crystal structures and molecular interactions through methods like X-ray diffraction, FTIR, and NMR spectroscopy. Such research is fundamental in the development of new materials with potential applications in pharmaceuticals and materials science (Nayak et al., 2014).
Antimicrobial and Antifungal Activities
Compounds structurally related to the query molecule have been investigated for their biological activities, including antimicrobial and antifungal effects. Research in this domain explores the potential of these compounds as the basis for new drugs and treatments. For instance, novel thiazole derivatives have been synthesized and evaluated for their antimicrobial activities against a range of bacterial and fungal strains, showcasing the importance of such compounds in the development of new therapeutic agents (Saravanan et al., 2010).
Photoinitiators for Polymerization
Research has also explored the use of similar compounds as photoinitiators in polymerization processes. For example, thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators have been synthesized for the preparation of PMMA hybrid networks in air atmosphere. These studies highlight the application of such compounds in the development of advanced materials with improved physical and chemical properties, demonstrating their potential in materials science and engineering (Batibay et al., 2020).
Coordination Complexes and Antioxidant Activity
The synthesis and characterization of coordination complexes derived from pyrazole-acetamide and their antioxidant activities have been studied, indicating the relevance of these compounds in the creation of complexes with potential medicinal or catalytic applications. Such research underscores the versatility of heterocyclic acetamides in forming coordination compounds with metal ions, which could be explored for various scientific applications (Chkirate et al., 2019).
properties
IUPAC Name |
2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F5N3O2S/c20-13-6-5-11(9-14(13)21)27-8-7-25-17(18(27)29)30-10-16(28)26-15-4-2-1-3-12(15)19(22,23)24/h1-9H,10H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGDXJIYCQZNOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F5N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,6-Dimethoxy-2-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2420505.png)


![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2420513.png)

![7-chloro-4-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2420516.png)
![N-[4-(acetylamino)phenyl]-2-{[(4-methylphenyl)sulfonyl]amino}butanamide](/img/structure/B2420517.png)
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2420518.png)

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2420521.png)
